![molecular formula C21H21BrN2O2 B3054149 2-Bromostrychnine CAS No. 58523-41-4](/img/structure/B3054149.png)
2-Bromostrychnine
Overview
Description
Synthesis Analysis
The synthesis of 2-bromostrychnine involves introducing a bromine atom at the 2-position of the strychnine scaffold. Various synthetic routes have been explored, including halogenation reactions or functional group transformations on existing strychnine derivatives. Detailed synthetic methodologies can be found in relevant literature .
Scientific Research Applications
Cytotoxicity Studies
2-Bromostrychnine, as a derivative of strychnine, has been studied for its cytotoxic effects. In research involving the seed of Strychnos nux-vomica, which contains strychnine, the cytotoxicities of these alkaloids were examined. This was particularly focused on their interaction with DNA and their effect on the growth of Vero cells, a type of cell line used in cytotoxicity testing. Strychnine showed a higher toxicity compared to brucine, another alkaloid in the seed, and exhibited a time- and concentration-dependent cytotoxicity. The study found that brucine could intercalate into DNA, suggesting a potential for DNA-targeted therapies (Liu et al., 2015).
Neurodegenerative Disease Research
In the context of neurodegenerative disorders, such as Parkinson's disease, the modification of adenine derivatives, including the introduction of a bromine atom (as in 2-Bromostrychnine), has been explored. This modification has been found to increase the affinity of these compounds, leading to ligands with significant binding affinity. This suggests the potential of brominated compounds in the development of treatments for neurodegenerative diseases (Lambertucci et al., 2007).
Cancer Research
Research has also delved into the potential use of strychnine and its derivatives in cancer treatment. One study investigated the effects of brucine and strychnine on colorectal cancer (CRC). The alkaloids showed inhibitory effects on the growth of human colon cancer cells and induced cellular apoptosis. This study highlights the potential of these compounds, including derivatives like 2-Bromostrychnine, as antitumor agents for CRC (Ren et al., 2019).
Analytical Chemistry
2-Bromostrychnine and related compounds have applications in analytical chemistry as well. An analytical method for strychnine determination in biological samples by gas chromatography/mass spectrometry has been developed. This method is significant for investigations involving strychnine ingestion and could potentially be adapted for derivatives like 2-Bromostrychnine (Marques et al., 2000).
Environmental Applications
An environmentally friendly method for removing and utilizing strychnine, including its derivatives, has been explored. This method focuses on proton-transfer complexation to transform strychnine into other products, potentially including 2-Bromostrychnine. This approach is significant for managing toxic substances and mitigating environmental contamination (Adam et al., 2015).
properties
IUPAC Name |
(4aR,5aS,13aS,15aS,15bR)-10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13-,16-,17-,19-,20-,21?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNXJMCNKVBMFY-QMVMYWSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C=CC(=C7)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974075 | |
Record name | 2-Bromostrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58523-41-4 | |
Record name | Strychnine, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058523414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromostrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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